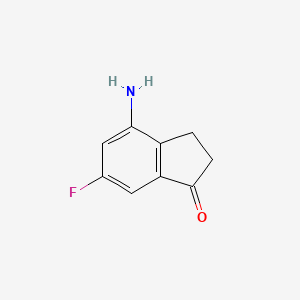![molecular formula C10H11NO B11918916 1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine] CAS No. 457652-65-2](/img/structure/B11918916.png)
1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’H,3H,3’H-Spiro[furan-2,2’-pyrrolizine] is a heterocyclic compound characterized by a spiro connection between a furan ring and a pyrrolizine ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’H,3H,3’H-Spiro[furan-2,2’-pyrrolizine] typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ninhydrin with primary amines and acetylenic esters can yield spiro compounds . Another approach involves the use of sulfuric acid in acetic acid to catalyze the formation of spiro structures .
Industrial Production Methods: Industrial production of 1’H,3H,3’H-Spiro[furan-2,2’-pyrrolizine] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1’H,3H,3’H-Spiro[furan-2,2’-pyrrolizine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the spiro compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can modify the functional groups attached to the spiro structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
1’H,3H,3’H-Spiro[furan-2,2’-pyrrolizine] has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1’H,3H,3’H-Spiro[furan-2,2’-pyrrolizine] involves its interaction with molecular targets through its spiro structure. This interaction can influence various pathways, including enzymatic activities and receptor binding. The specific pathways and targets depend on the functional groups attached to the spiro core and the compound’s overall structure.
Comparaison Avec Des Composés Similaires
Spiro[isobenzofuran-1,3’-isochroman]: This compound shares a spiro connection but involves different ring systems.
Spiro[benzo[g]indole-2,1’-isobenzofuran]: Another spiro compound with distinct biological activities.
Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline]: Known for its applications in medicinal chemistry.
Uniqueness: 1’H,3H,3’H-Spiro[furan-2,2’-pyrrolizine] is unique due to its specific ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
457652-65-2 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
spiro[1,3-dihydropyrrolizine-2,2'-3H-furan] |
InChI |
InChI=1S/C10H11NO/c1-3-9-7-10(4-2-6-12-10)8-11(9)5-1/h1-3,5-6H,4,7-8H2 |
Clé InChI |
APCWSGHQCLCHGJ-UHFFFAOYSA-N |
SMILES canonique |
C1C=COC12CC3=CC=CN3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one](/img/structure/B11918876.png)
![2-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918888.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)

![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)


